1-(6-Chloropyridin-2-yl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULHYYRPMQERTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717102 | |
| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-69-9 | |
| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation of 6-Chloropyridin-2-yl Precursors
One common approach involves the cyclopropanation of a suitable 6-chloropyridin-2-yl derivative, followed by introduction or unmasking of the amine group on the cyclopropane ring. This method typically starts with 6-chloropyridin-2-yl-substituted alkenes or halides, which undergo cyclopropanation reactions using reagents such as diazo compounds or Simmons–Smith reagents under controlled conditions.
Reductive Amination of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxaldehyde
Another route involves the synthesis of 1-(6-chloropyridin-2-yl)cyclopropanecarboxaldehyde, which is then subjected to reductive amination to yield the target amine. This method allows for selective introduction of the amine group and can be optimized to improve yield and purity.
Direct Amination of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic Acid Derivatives
Preparation can also proceed via conversion of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid derivatives to the corresponding amine through amide intermediates followed by reduction or by direct amination using reagents such as ammonia or amine equivalents in the presence of coupling agents.
Representative Preparation Method from Patent Literature
A detailed example from patent US11180490B2 illustrates the preparation of this compound hydrochloride salt, which is used as an intermediate in the synthesis of cyclopropyl urea derivatives:
- Starting Material: 1-(p-tolyl)cyclopropanecarboxylic acid (100 mg, 0.567 mmol)
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (TEA)
- Procedure: The acid is suspended in DMF, TEA is added, and the mixture is stirred with subsequent steps leading to the formation of this compound hydrochloride.
- Purification: Reverse-phase high-performance liquid chromatography (RP HPLC)
- Yield: Approximately 67% for the subsequent conversion step involving this amine.
This method highlights the use of DMF as a solvent and TEA as a base to facilitate the reaction, followed by purification techniques to isolate the amine in high purity.
Reaction Conditions and Optimization
Analytical and Characterization Data
The synthesized this compound hydrochloride is characterized by:
- Mass Spectrometry (ESI): m/z 437.3 (M+H)
- Nuclear Magnetic Resonance (NMR, 500 MHz, DMSO-d6): Characteristic proton signals consistent with the cyclopropanamine and pyridine moieties.
- High-Performance Liquid Chromatography (HPLC): Retention time ~1.38 min (Method B), indicating purity and identity confirmation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclopropanation of alkenes | 6-Chloropyridin-2-yl alkenes | Diazo compounds, Simmons–Smith | Variable | Direct ring formation | Requires handling of diazo reagents |
| Reductive amination | 1-(6-Chloropyridin-2-yl)cyclopropanecarboxaldehyde | Reducing agents (NaBH3CN, etc.) | Moderate | Selective amine introduction | Multi-step synthesis |
| Amidation and reduction | 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid derivatives | Coupling agents, reducing agents | Moderate | Versatile intermediates | Longer synthetic route |
| Direct amination (patent method) | 1-(p-tolyl)cyclopropanecarboxylic acid | DMF, TEA, HCl, RP HPLC | ~67% | Efficient, well-documented | Requires chromatographic purification |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Impact of Aromatic Substituent Position and Halogen Type
Key Findings :
- Positional Isomerism: The 2- vs. 3-pyridinyl substitution (e.g., 6-chloropyridin-2-yl vs.
- Halogen Effects : Bromine (in 6-Br-pyridin-3-yl derivatives) introduces greater steric hindrance and lipophilicity compared to chlorine, which may influence pharmacokinetics .
Variations in Cyclopropane Ring Functionalization
Table 2: Cyclopropane Ring Modifications
Key Findings :
- Amine vs. Carboxylate : The amine group in the target compound enhances nucleophilicity, enabling participation in condensation reactions, whereas carboxylate derivatives (e.g., cyclobutane-1-carboxylate) are more polar, affecting solubility .
- Trifluoromethyl Substitution: Fluorinated analogs exhibit enhanced metabolic stability and membrane permeability, as seen in cannabinoid receptor modulators .
Key Findings :
- The 6-chloropyridin-2-yl group is recurrent in antimalarial agents (e.g., pyrazolo-pyrimidine derivatives), suggesting its utility in targeting parasitic enzymes .
- Chlorinated phenylcyclopropanamines (e.g., 1-(3-chlorophenyl) derivatives) are intermediates in agrochemical synthesis, highlighting versatility in industrial applications .
Biological Activity
1-(6-Chloropyridin-2-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a pyridine ring with a chlorine substituent at the 6-position. Its molecular formula is CHClN. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various receptors and enzymes, which can lead to significant physiological effects. The exact pathways involved depend on the biological context and application of the compound.
Pharmacological Properties
This compound exhibits a range of pharmacological activities, including:
- Antiparasitic Activity : Studies have shown that analogs of this compound can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with effective concentrations (EC) in the low micromolar range. For instance, structural modifications have led to improved activity against this parasite, indicating that the compound's structure is crucial for its efficacy .
- Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Compound Variant | EC (μM) | Notable Features |
|---|---|---|
| This compound | - | Parent compound |
| 8-Fluoro derivative | 0.004 | Enhanced antiparasitic activity |
| Hydroxyl substituted variant | - | Altered reactivity and solubility |
These modifications demonstrate how changes in chemical structure can lead to variations in biological activity and pharmacokinetic properties.
Study on Antiparasitic Activity
A significant study focused on the antiparasitic effects of several derivatives of this compound. The study reported that certain analogs exhibited enhanced potency against P. falciparum, with some achieving an EC as low as 0.010 μM, indicating a promising therapeutic window for further development .
Neuroprotective Potential
Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could significantly reduce neuronal cell death induced by oxidative stress, potentially through the modulation of signaling pathways associated with apoptosis and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
